

# TOS-358: A Comparative Analysis of Kinase Cross-Reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: As-358

Cat. No.: B12413905

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of TOS-358, a novel covalent inhibitor of phosphoinositide 3-kinase alpha (PI3K $\alpha$ ). While specific kinome-wide screening data for TOS-358 is not yet publicly available, this document synthesizes the current understanding of its selectivity based on published preclinical data and compares it with other known PI3K $\alpha$  inhibitors.

## Executive Summary

TOS-358 is a first-in-class covalent inhibitor of PI3K $\alpha$ , targeting both wild-type and mutant forms of the enzyme.[1][2] Preclinical data strongly suggest that TOS-358 is a highly selective inhibitor with minimal off-target effects, a characteristic described as a "clean kinome profile".[2] This high selectivity is a key differentiator from other PI3K inhibitors and is anticipated to result in a wider therapeutic window and a more favorable safety profile. This guide presents the available quantitative data for TOS-358 and provides a framework for understanding its cross-reactivity in the context of established kinase inhibitor profiling methodologies.

## Potency and Isoform Selectivity of TOS-358

TOS-358 demonstrates potent inhibition of both wild-type and a common mutant form of PI3K $\alpha$ . The available IC<sub>50</sub> values are summarized in the table below. The high selectivity for PI3K $\alpha$  over other PI3K isoforms is a critical attribute, as off-target inhibition of other isoforms is associated with adverse effects.

Target	IC50 (nM)	Reference
PI3K $\alpha$ (Wild-Type)	2.2	[2]
PI3K $\alpha$ (H1047R Mutant)	4.1	[2]

## Comparison with Other PI3K $\alpha$ Inhibitors

To provide context for the selectivity of TOS-358, the following table includes publicly available data for Alpelisib (a non-covalent PI3K $\alpha$  inhibitor) and notes on Inavolisib (a covalent PI3K $\alpha$  inhibitor).

Inhibitor	Target	IC50 (nM)	Selectivity Profile	Reference
TOS-358	PI3K $\alpha$ (WT)	2.2	Reported as highly selective with a "clean kinome profile"	[2]
PI3K $\alpha$ (H1047R)	4.1	[2]		
Alpelisib	PI3K $\alpha$	5	50-fold selective over PI3K $\beta$ , 250-fold over PI3K $\delta$ , and 50-fold over PI3K $\gamma$	[3]
PI3K $\beta$	~250	[3]		
PI3K $\delta$	~1250	[3]		
PI3K $\gamma$	~250	[3]		
Inavolisib	PI3K $\alpha$	-	Reported to have high potency and specificity for the PI3K $\alpha$ isoform	[4]

## Experimental Protocols

While the specific experimental protocol for the kinome profiling of TOS-358 has not been publicly disclosed, a general methodology for assessing the selectivity of covalent kinase inhibitors is outlined below. This representative protocol is based on established chemoproteomic approaches.

### Representative Protocol: Kinome-wide Covalent Inhibitor Selectivity Profiling using Mass Spectrometry-based Chemoproteomics

#### 1. Cell Culture and Treatment:

- Human cancer cell lines relevant to the inhibitor's target are cultured to a sufficient density.
- Cells are treated with the covalent inhibitor at various concentrations and for different durations to assess target engagement and off-target binding. A vehicle control (e.g., DMSO) is run in parallel.

#### 2. Cell Lysis and Protein Extraction:

- Following treatment, cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.

#### 3. Probe-Based Enrichment of Covalently Modified Peptides:

- A "clickable" version of the covalent inhibitor, containing an alkyne or azide handle, is often used.
- Alternatively, a competitive profiling approach can be employed where the inhibitor of interest competes with a broad-spectrum covalent probe.
- The covalently modified proteins are then "clicked" to a reporter tag (e.g., biotin-azide) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

#### 4. Protein Digestion and Enrichment of Tagged Peptides:

- The protein lysate is subjected to tryptic digestion to generate peptides.

- Biotinylated peptides (corresponding to the sites of covalent modification) are enriched using streptavidin-coated beads.

#### 5. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:

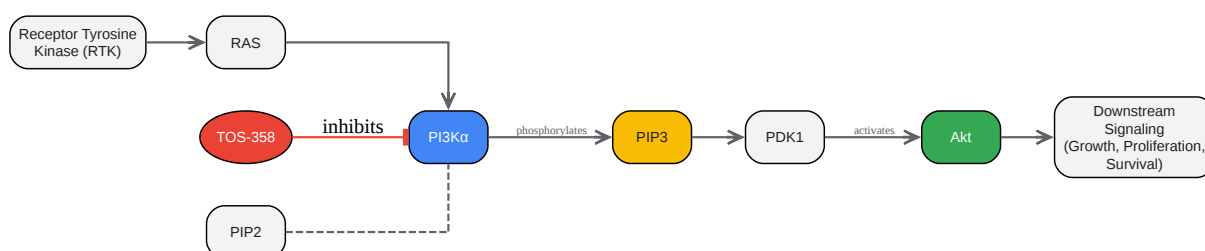
- The enriched peptides are analyzed by high-resolution LC-MS/MS to identify the proteins and the specific amino acid residues that have been covalently modified by the inhibitor.

#### 6. Data Analysis:

- The MS data is processed using specialized software to identify the modified peptides and quantify their abundance across different treatment conditions.
- The selectivity of the inhibitor is determined by comparing the occupancy of the intended target to that of all other identified off-target proteins.

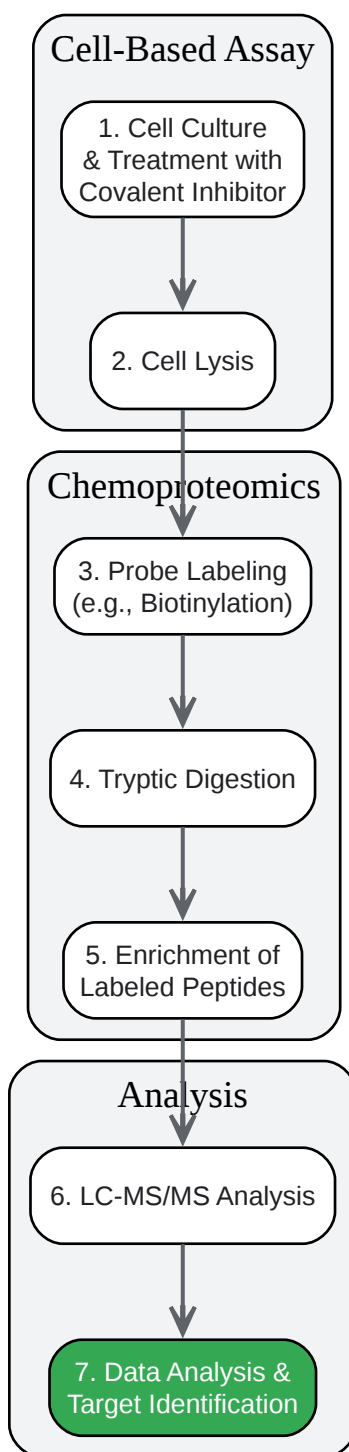
## Visualizing the PI3K/Akt Signaling Pathway and Experimental Workflow

To further illustrate the context of TOS-358's mechanism and the methods used to assess its specificity, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: PI3K/Akt Signaling Pathway Inhibition by TOS-358.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.

## Conclusion

TOS-358 is a potent and highly selective covalent inhibitor of PI3K $\alpha$ . The available preclinical data and communications from its developer indicate a "clean kinome profile," suggesting minimal cross-reactivity with other kinases. This high degree of selectivity is a promising feature that may translate into an improved safety profile and a wider therapeutic index compared to less selective PI3K inhibitors. While detailed, publicly available kinome-wide screening data is pending, the current evidence positions TOS-358 as a promising next-generation therapeutic agent for cancers driven by PI3K $\alpha$  mutations. Further clinical investigation will be crucial to fully characterize its selectivity and clinical benefit.

#### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## References

- 1. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 2. [aacrjournals.org](https://aacrjournals.org) [[aacrjournals.org](https://aacrjournals.org)]
- 3. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 4. [roche.com](https://roche.com) [[roche.com](https://roche.com)]
- To cite this document: BenchChem. [TOS-358: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12413905#cross-reactivity-of-tos-358-with-other-kinases>]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)